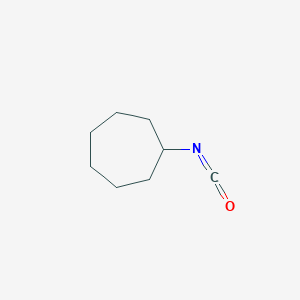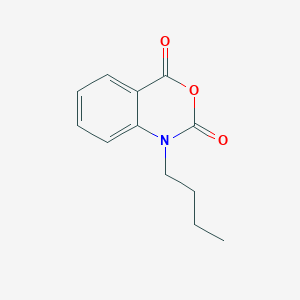
4,5-二异丙基-4H-1,2,4-三唑-3-硫醇
描述
The molecule 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of applications in various fields such as medicinal chemistry, materials science, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or dithiocarbazinate salts with hydrazine or its derivatives. For example, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate using water as a solvent under reflux conditions . Although the specific synthesis of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol is not detailed in the provided papers, similar methods could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques. For instance, the molecular geometric structure, vibrational frequencies, and electronic absorption spectroscopy of a related molecule, 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, were calculated using density functional theory (DFT) with the 6-311++G(d,p) basis set . These computational methods can be used to predict the molecular structure of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol as well.
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives can be explored through their ability to undergo various chemical transformations. For example, the synthesis of Schiff bases from triazole-thiol compounds involves condensation reactions with aldehydes . The triazole-thiol group is also reactive towards electrophiles and can participate in nucleophilic substitution reactions, which could be relevant for the chemical reactions of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents on the triazole ring can affect properties such as melting point, solubility, and reactivity. For instance, the crystal structure of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined using X-ray crystallography, and its melting point was reported . Similarly, the physical properties of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol could be studied using these methods to gain insights into its physicochemical characteristics.
科学研究应用
防腐蚀性能
- 电化学研究:对4H-1,2,4-三唑-3-硫醇衍生物,如4-氨基-5-甲基-4H-1,2,4-三唑-3-硫醇等的研究表明,它们作为金属腐蚀抑制剂具有显著潜力。这些研究显示,这些化合物可以通过在金属表面形成保护性化学吸附层,在盐溶液中为铜提供超过94%的腐蚀抑制效率。这表明4,5-二异丙基-4H-1,2,4-三唑-3-硫醇在腐蚀保护涂层和用于暴露在腐蚀环境中的金属的处理中具有潜在应用(Chauhan et al., 2019)。
抗菌和抗肿瘤活性
- 抗菌和抗肿瘤活性:与4,5-二异丙基-4H-1,2,4-三唑-3-硫醇结构相关的化合物已被合成并评估其生物活性。例如,新的3-(4-丙氧基苯基)-5-硫基取代(4H)-1,2,4-三唑已被研究其抗肿瘤性能,表明4,5-二异丙基衍生物在开发新的抗癌药物中的潜在用途。这些发现暗示了4,5-二异丙基-4H-1,2,4-三唑-3-硫醇在医药化学中合成具有潜在抗肿瘤活性的化合物的广泛适用性(Ovsepyan et al., 2018)。
生物活性化合物的合成
- 衍生物的合成:4H-1,2,4-三唑-3-硫醇的多功能性,包括类似于4,5-二异丙基-4H-1,2,4-三唑-3-硫醇的化合物,在合成具有不同生物活性的各种衍生物方面凸显了它们作为制药研究中间体的重要性。研究表明合成具有抗菌、抗氧化和抗癌性质的新型三唑衍生物。这突显了4,5-二异丙基-4H-1,2,4-三唑-3-硫醇在开发新的治疗剂中的实用性(Nadeem et al., 2013)。
安全和危害
未来方向
The future directions for 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol and similar compounds involve the design and synthesis of new heterocyclic derivatives . The variation/position of substituents in the inhibitors has a profound impact on potency and selectivity . This work establishes innovative design principles towards the development of a therapeutic agent for the treatment of neurodegenerative diseases like Alzheimer’s .
作用机制
Target of Action
Related compounds such as 4,5-diamino-4h-1,2,4-triazole-3-thiol derivatives have been reported to inhibit kinases , suggesting potential protein kinase targets for this compound as well.
Mode of Action
It is speculated that the compound might interact with its targets through non-covalent interactions .
Biochemical Pathways
Related compounds have been shown to affect kinase-related pathways .
Result of Action
Related compounds have been shown to exhibit anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant activities .
生化分析
Biochemical Properties
4,5-diisopropyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites . Additionally, 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular processes.
Molecular Mechanism
The mechanism of action of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol involves several molecular interactions. At the molecular level, this compound can bind to biomolecules such as enzymes and proteins, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol can change over time. This compound’s stability and degradation are important factors to consider. Over time, 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
4,5-diisopropyl-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may inhibit specific enzymes in a metabolic pathway, leading to an accumulation of upstream metabolites and a decrease in downstream products. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . For instance, it may be actively transported into cells by membrane transporters, leading to its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol is essential for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol is crucial for elucidating its mechanism of action and biological effects.
属性
IUPAC Name |
3,4-di(propan-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-5(2)7-9-10-8(12)11(7)6(3)4/h5-6H,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNXXMGQSTKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395581 | |
| Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667437-59-4 | |
| Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)











